BenchChemオンラインストアへようこそ!

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

nAChR pharmacology Radioligand binding Pain drug discovery

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- (development code A-366833, CAS 370882-41-0) is an enantiomerically pure, nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]heptane that acts as a selective orthosteric agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs). It binds to the agonist recognition site with a Ki of 3.1 nM and exhibits functional selectivity for the α4β2 subtype over the ganglionic α3β4 subtype.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 370882-41-0
Cat. No. B1664226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
CAS370882-41-0
Synonyms5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile
A 366833
A-366833
A366833
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C2CN(C2CN1)C3=CN=CC(=C3)C#N
InChIInChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
InChIKeyGPXAWLDGWSBLKM-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- (A-366833): A Selective α4β2 Nicotinic Agonist for Pain Research Procurement


3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- (development code A-366833, CAS 370882-41-0) is an enantiomerically pure, nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]heptane that acts as a selective orthosteric agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs). It binds to the agonist recognition site with a Ki of 3.1 nM and exhibits functional selectivity for the α4β2 subtype over the ganglionic α3β4 subtype [1]. Developed by Abbott Laboratories as a second-generation neuronal nicotinic receptor (NNR)-based analgesic, A-366833 incorporates a unique fused azetidine core that distinguishes it from earlier pyridine-, pyrrolidine-, and azetidine-based α4β2 agonists [2].

Why Generic Substitution Fails for A-366833 (CAS 370882-41-0) in nAChR-Targeted Preclinical Research


A-366833 cannot be substituted by other α4β2 nAChR agonists despite sharing the same molecular target class. The earlier Abbott candidate ABT-594 (tebanicline) demonstrated sub-picomolar binding affinity (Ki = 37 pM rat brain) but was poorly tolerated at analgesic doses due to dose-limiting emesis, a consequence of residual α3β4 activation [2]. In contrast, the rigidified diazabicyclo[3.2.0]heptane scaffold of A-366833 introduces stereochemical constraints that sharpen subtype discrimination, yielding a therapeutic margin of 6- to 22-fold—wider than that observed clinically with ABT-594 [1]. Moreover, the compound exhibits distinct receptor occupancy dynamics (ED50 0.11 mg/kg in rat thalamus) compared to ABT-594 (ED50 0.001 mg/kg), meaning that simple equipment substitution between α4β2 agonists would produce divergent target engagement profiles unsuitable for dose-response translation [3].

A-366833 (CAS 370882-41-0): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Orthosteric Binding Affinity at α4β2 nAChR: A-366833 vs. ABT-594 and Epibatidine

A-366833 displaces [3H]-cytisine from the agonist binding site of α4β2 nAChRs with a Ki of 3.1 nM [1]. This places its affinity between the ultra-high affinity agonist ABT-594 (Ki = 37 pM rat brain, 55 pM human recombinant) and the natural alkaloid cytisine (Ki ~1-3 nM), and orders of magnitude above the potent frog alkaloid epibatidine (Ki ~0.04 nM). The moderate affinity of A-366833 avoids the rapid and sustained receptor desensitization observed with picomolar-affinity agonists [2].

nAChR pharmacology Radioligand binding Pain drug discovery

Therapeutic Margin (Analgesic Efficacy vs. Emetic Liability): A-366833 vs. ABT-594

The therapeutic margin of A-366833, defined as the ratio of maximal plasma exposure not evoking emesis in ferret to the minimal effective plasma concentration across rat pain models (acute thermal, formalin, spinal nerve ligation), ranges from 6- to 22-fold [1]. In comparison, ABT-594 was poorly tolerated at its efficacious doses in clinical development, with emesis being the primary dose-limiting adverse effect, attributed to inadequate discrimination between α4β2 and α3β4 nAChR subtypes [2]. The improved safety profile of A-366833 relative to ABT-594 is explicitly attributed to enhanced α4β2 versus α3β4 selectivity [3].

Safety pharmacology Analgesic therapeutic index Emesis model

In Vivo Brain Receptor Occupancy ED50: A-366833 vs. ABT-594, Cytisine, TC-1734, and ABT-089

In a direct head-to-head rat thalamic α4β2 occupancy assay using LC-MS/MS quantification, the ED50 values for receptor occupancy were: A-366833 0.11 mg/kg (i.p.), ABT-594 0.001 mg/kg, cytisine 0.83 mg/kg, TC-1734 3.01 mg/kg, and ABT-089 14.81 mg/kg [1]. A-366833 occupied α4β2 nAChRs with 110-fold lower potency than ABT-594 but 7.5-fold higher potency than cytisine, placing it in an intermediate occupancy range that correlates with its balanced efficacy-to-tolerability profile.

Receptor occupancy Target engagement CNS pharmacokinetics

Oral Bioavailability and Pharmacokinetic Convenience: A-366833 vs. Epibatidine-Derived Agonists

Pharmacokinetic evaluation in rats revealed that A-366833 possesses excellent oral bioavailability (F = 73%) with a moderate plasma half-life of 1.5 h and balanced brain-to-plasma distribution [1]. By comparison, epibatidine, the prototypical α4β2 agonist that inspired the development of both ABT-594 and A-366833, lacks practical oral bioavailability and carries extreme toxicity that precludes systemic administration in behavioral models. The 1.5 h half-life of A-366833 supports twice-daily oral dosing regimens in chronic neuropathic pain models, a logistical advantage over shorter-acting agonists that require continuous infusion [2].

Pharmacokinetics Oral bioavailability Chronic dosing

Broad-Spectrum Analgesic Efficacy Across Mechanistically Distinct Pain Models

A-366833 has demonstrated statistically significant antinociceptive efficacy across four mechanistically distinct pain paradigms in rodents: mouse abdominal constriction (effective dose range 0.062–0.62 μmol/kg i.p.), rat acute thermal pain (6.2–19.0 μmol/kg i.p.), rat formalin-induced persistent chemical pain (1.9–19 μmol/kg i.p.), and rat spinal nerve ligation neuropathic pain (1.9–19 μmol/kg i.p.) [1]. Efficacy in all models was blocked by the non-selective nAChR antagonist mecamylamine (5 μmol/kg i.p.), confirming an nAChR-mediated mechanism. A subsequent independent study confirmed efficacy in additional models: chronic constriction injury, partial sciatic nerve ligation, diabetic neuropathy, and chemotherapy-induced neuropathy at doses of 1, 3, and 6 mg/kg [2]. The breadth of efficacy matches that reported for ABT-594 but with a substantially improved tolerability profile [1].

Analgesic efficacy Neuropathic pain Inflammatory pain

A-366833 (CAS 370882-41-0): Validated Application Scenarios for Scientific Procurement


Preclinical Analgesic Efficacy Studies in Neuropathic and Inflammatory Pain Models

A-366833 is the preferred α4β2 agonist for mechanistic studies of nAChR-mediated antinociception across a broad range of pain models. Its reproducible, dose-dependent efficacy in mouse abdominal constriction, rat acute thermal, formalin-induced persistent chemical, spinal nerve ligation, chronic constriction injury, partial sciatic nerve ligation, diabetic neuropathy, and chemotherapy-induced neuropathy models [1][2] enables consistent cross-model comparisons under a single pharmacological agent. The 6- to 22-fold therapeutic margin relative to emetic liability [1] permits chronic oral administration (73% bioavailability) for multi-week studies without dose-limiting gastrointestinal side effects that would otherwise compromise behavioral endpoints.

α4β2 nAChR Target Engagement and CNS Receptor Occupancy Calibration

A-366833 serves as a well-characterized reference ligand for calibrating in vivo α4β2 nAChR occupancy assays using LC-MS/MS methodology. Its intermediate receptor occupancy ED50 of 0.11 mg/kg (i.p.) in rat thalamus, determined alongside ABT-594 (0.001 mg/kg), cytisine (0.83 mg/kg), TC-1734 (3.01 mg/kg), and ABT-089 (14.81 mg/kg) [3], provides a benchmark spanning the physiologically relevant occupancy range. Researchers developing novel α4β2 PET tracers or occupancy-based efficacy models can use A-366833 to validate assay sensitivity and establish occupancy-efficacy relationships.

Comparative Safety Pharmacology and α3β4-Mediated Side Effect Profiling

A-366833 is uniquely positioned as a tool for dissecting α4β2-specific pharmacology from α3β4-mediated adverse effects. Its demonstrated agonist selectivity at α4β2 over α3β4 nAChR subtypes [1] and the resulting 6- to 22-fold therapeutic margin in ferret emesis studies provide a positive control for α4β2-mediated analgesia with minimized ganglionic side effects. This makes A-366833 invaluable as a reference compound in screening cascades designed to identify novel α4β2 agonists with improved therapeutic indices relative to the earlier development candidate ABT-594 [2].

Chiral Fused-Azetidine Scaffold as a Starting Point for Medicinal Chemistry SAR Exploration

The enantiomerically pure (1R,5S)-3,6-diazabicyclo[3.2.0]heptane core of A-366833 provides a conformationally constrained scaffold for structure-activity relationship studies targeting nAChR subtypes. The detailed synthetic route involving intramolecular [1,3]-dipolar cycloaddition, chiral resolution, and N-arylation [2] has been fully disclosed, enabling medicinal chemistry groups to generate and evaluate analogs with systematic modifications to the cyanopyridine headgroup or the bicyclic diamine core. Procurement of the parent compound is essential for establishing baseline pharmacological parameters against which novel analogs can be benchmarked.

Quote Request

Request a Quote for 3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.